molecular formula C10H14N2O2 B14847649 3-(Aminomethyl)-5-hydroxy-N,N-dimethylbenzamide

3-(Aminomethyl)-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14847649
M. Wt: 194.23 g/mol
InChI Key: LFDSWXGCOLYTOV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a hydroxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common approach is the nitration of a suitable benzene derivative, followed by reduction to introduce the aminomethyl group. The hydroxy group can be introduced via hydroxylation reactions, and the dimethylbenzamide moiety is formed through amidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The choice of solvents and reagents is critical to ensure environmental safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of nitro groups results in amines .

Scientific Research Applications

3-(Aminomethyl)-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The aminomethyl and hydroxy groups play a crucial role in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • 3-(Aminomethyl)-5-hydroxybenzamide
  • 3-(Aminomethyl)-N,N-dimethylbenzamide
  • 5-Hydroxy-N,N-dimethylbenzamide

Comparison: Compared to similar compounds, 3-(Aminomethyl)-5-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the aminomethyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions with biological targets .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-(aminomethyl)-5-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(14)8-3-7(6-11)4-9(13)5-8/h3-5,13H,6,11H2,1-2H3

InChI Key

LFDSWXGCOLYTOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)CN)O

Origin of Product

United States

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